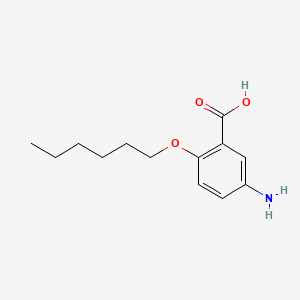

Benzoic acid, 5-amino-2-(hexyloxy)-

Descripción

Propiedades

Número CAS |

13851-60-0 |

|---|---|

Fórmula molecular |

C13H19NO3 |

Peso molecular |

237.29 g/mol |

Nombre IUPAC |

5-amino-2-hexoxybenzoic acid |

InChI |

InChI=1S/C13H19NO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8,14H2,1H3,(H,15,16) |

Clave InChI |

RFHZAIXQQHTLLF-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=C(C=C(C=C1)N)C(=O)O |

SMILES canónico |

CCCCCCOC1=C(C=C(C=C1)N)C(=O)O |

Apariencia |

Solid powder |

Otros números CAS |

13851-60-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Benzoic acid, 5-amino-2-(hexyloxy)- |

Origen del producto |

United States |

An In-depth Technical Guide to the Molecular Weight and Physical Properties of 5-amino-2-(hexyloxy)benzoic acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. These intrinsic characteristics govern an API's behavior from formulation to its ultimate therapeutic action. This technical guide provides a comprehensive examination of 5-amino-2-(hexyloxy)benzoic acid, a substituted aminobenzoic acid derivative of interest to researchers and formulation scientists. Aminobenzoic acid scaffolds are significant in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The hexyloxy and amino substitutions on the benzoic acid core of the title compound are anticipated to confer specific properties influencing its lipophilicity, solubility, and ionization state, all of which are critical determinants of its potential as a drug candidate.

This guide will detail the molecular weight and key physical properties of 5-amino-2-(hexyloxy)benzoic acid, provide experimentally sound protocols for their determination, and discuss the causal relationships between these properties and their implications for drug development.

Core Physicochemical Properties of 5-amino-2-(hexyloxy)benzoic acid

A precise understanding of the fundamental physicochemical properties of an API is the bedrock of rational drug development. The following table summarizes the key known and inferred properties of 5-amino-2-(hexyloxy)benzoic acid.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | Off-white solid powder | [1] |

| Melting Point | Estimated: 100-105 °C (based on 4-(hexyloxy)benzoic acid) | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| pKa (acidic) | Estimated: ~4.0 - 5.0 | [3][4][5] |

| Purity | >98% (as determined by HPLC) | [1] |

Experimental Determination of Physical Properties

The following section outlines detailed, field-proven methodologies for the experimental determination of the key physical properties of 5-amino-2-(hexyloxy)benzoic acid. The rationale behind each experimental choice is explained to provide a deeper understanding of the process.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[6] For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid crystalline substance.

-

Apparatus : Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.

-

Procedure :

-

Sample Preparation : A small amount of dry 5-amino-2-(hexyloxy)benzoic acid is finely powdered using a mortar and pestle.

-

Capillary Tube Loading : The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup : The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation : The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then reduced to 1-2 °C per minute for accurate determination).

-

Data Recording : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

-

-

Causality of Experimental Choices :

-

Fine Powder : Using a finely powdered sample ensures uniform heat distribution and a more accurate melting point determination.

-

Controlled Heating Rate : A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to a precise measurement.

-

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical physicochemical parameter that significantly influences the bioavailability of orally administered drugs. The shake-flask method is considered the "gold standard" for solubility determination due to its reliability and direct measurement of equilibrium solubility.

Methodology: pH-Dependent Aqueous Solubility

Given the presence of both an acidic carboxylic acid group and a basic amino group, the aqueous solubility of 5-amino-2-(hexyloxy)benzoic acid is expected to be highly pH-dependent.

-

Apparatus : Temperature-controlled orbital shaker, centrifuge, pH meter, analytical balance, HPLC-UV system.

-

Materials : 5-amino-2-(hexyloxy)benzoic acid, purified water, buffer solutions (pH 1.2, 4.5, 6.8, and 7.4).

-

Procedure :

-

Sample Preparation : An excess amount of 5-amino-2-(hexyloxy)benzoic acid is added to vials containing the different buffer solutions. The use of an excess ensures that a saturated solution is achieved.

-

Equilibration : The vials are sealed and placed in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, the samples are centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis : A known volume of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

pH Verification : The pH of the saturated solution is measured after the experiment to ensure it has not significantly changed.

-

-

Causality of Experimental Choices :

-

Use of Buffers : Maintaining a constant pH is essential for determining pH-dependent solubility profiles. The chosen pH values represent different physiological environments (stomach, small intestine).

-

Temperature Control : Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.

-

HPLC Analysis : HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved API, even in the presence of buffer components.

-

Interplay of Physicochemical Properties and Their Significance in Drug Development

The molecular weight and physical properties of 5-amino-2-(hexyloxy)benzoic acid are not isolated parameters but are interconnected and collectively influence its potential as a therapeutic agent.

Caption: Interrelationship of physicochemical properties of 5-amino-2-(hexyloxy)benzoic acid and their impact on bioavailability.

The molecular weight of 237.29 g/mol places this compound within the range typical for small molecule drugs. The melting point provides insight into the stability of the crystal lattice; a higher melting point generally suggests stronger intermolecular forces, which can, in turn, affect solubility.

The pKa of the carboxylic acid and amino groups will dictate the ionization state of the molecule at different physiological pHs. The carboxylic acid group (estimated pKa ~4.0-5.0) will be predominantly ionized in the intestines (pH > 6), which is expected to increase aqueous solubility .[7][8][9] Conversely, the amino group will be protonated in the acidic environment of the stomach.

The presence of the hexyloxy group significantly increases the lipophilicity of the molecule. This increased lipophilicity can enhance membrane permeability but will likely decrease aqueous solubility. Therefore, a balance between solubility and lipophilicity is crucial for achieving optimal oral bioavailability .

Conclusion

This technical guide has provided a detailed overview of the molecular weight and key physical properties of 5-amino-2-(hexyloxy)benzoic acid. By presenting robust experimental protocols and elucidating the underlying scientific principles, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough characterization of these fundamental properties is an indispensable step in the journey of transforming a promising molecule into a safe and effective therapeutic agent.

References

-

Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. [Link]

-

CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

-

ResearchGate. API solubility as a function of pH, at several temperatures. [Link]

-

p-Aminobenzoic Acid. [Link]

-

pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

-

ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

-

American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. [Link]

-

ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value. [Link]

-

Pharma Inventor Inc. API Physico-Chemical. [Link]

-

Biointerface Research in Applied Chemistry. Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. [Link]

-

MDPI. Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. [Link]

-

Oreate AI Blog. Understanding the Melting Point of Benzoic Acid: A Deep Dive. [Link]

-

CAS Common Chemistry. 4-(Hexyloxy)benzoic acid. [Link]

-

Semantic Scholar. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. [Link]

-

The Japanese Pharmacopoeia. Benzoic Acid. [Link]

-

ResearchGate. Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. [Link]

-

ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

Semantic Scholar. Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. [Link]

Sources

- 1. Benzoic acid, 5-amino-2-(hexyloxy)- | 13851-60-0 | Benchchem [benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 5. global.oup.com [global.oup.com]

- 6. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

5-amino-2-(hexyloxy)- benzoic acid vs 5-aminosalicylic acid derivatives

Comparative Technical Guide: 5-Amino-2-(hexyloxy)benzoic Acid vs. Classical 5-Aminosalicylic Acid Derivatives

Executive Summary: The Hydrophilic-Lipophilic Divergence

This technical guide provides a rigorous comparison between the established standard of care for Inflammatory Bowel Disease (IBD), 5-aminosalicylic acid (5-ASA, Mesalazine) , and its lipophilic analog, 5-amino-2-(hexyloxy)benzoic acid .

While 5-ASA relies on specific delivery systems (azo-prodrugs or pH-dependent coatings) to overcome its rapid proximal absorption and N-acetylation, the hexyloxy derivative represents a structural shift toward lipophilic pharmacophores . This modification fundamentally alters the compound's physicochemical profile, membrane permeability, and binding affinity for nuclear receptors such as PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma), a critical target in resolving colonic inflammation.

Physicochemical & Structural Analysis

The core distinction lies in the substitution at the C2 position. 5-ASA possesses a phenolic hydroxyl group, facilitating hydrogen bonding but limiting lipophilicity. The hexyloxy analog replaces this with an O-hexyl ether, introducing a hydrophobic tail.

Table 1: Comparative Physicochemical Profile

| Feature | 5-Aminosalicylic Acid (5-ASA) | 5-Amino-2-(hexyloxy)benzoic Acid |

| CAS Number | 89-57-6 | 13851-60-0 |

| Molecular Formula | C₇H₇NO₃ | C₁₃H₁₉NO₃ |

| Molecular Weight | 153.14 g/mol | 237.29 g/mol |

| LogP (Lipophilicity) | ~0.98 (Hydrophilic) | ~4.2 (Highly Lipophilic) [Estimated] |

| Solubility (Water) | ~1 mg/mL (pH dependent) | Insoluble (Requires DMSO/Ethanol) |

| pKa (Acid) | 3.0 (COOH), 13.9 (Phenol) | ~3.5 (COOH) |

| Membrane Permeability | Low (Paracellular/Transporter dependent) | High (Transcellular diffusion) |

| Metabolic Liability | Rapid N-acetylation (NAT1) | Potential O-dealkylation + N-acetylation |

Scientific Insight: The drastic increase in LogP in the hexyloxy analog suggests it will partition readily into lipid bilayers. While 5-ASA requires high molar doses (grams/day) to saturate the colonic mucosa, a lipophilic analog could theoretically achieve intracellular targets (like PPAR-γ) at lower concentrations, provided it is not sequestered in adipose tissue.

Mechanism of Action: The PPAR-γ Axis

Current research identifies PPAR-γ activation as a primary mechanism by which 5-ASA exerts anti-inflammatory effects, antagonizing NF-κB to reduce cytokine production (IL-1β, TNF-α).

-

5-ASA: Acts as a low-affinity ligand for PPAR-γ. Its efficacy relies on maintaining high local concentrations in the gut lumen.

-

Hexyloxy Analog: Structure-Activity Relationship (SAR) studies of benzoic acid derivatives suggest that adding a lipophilic tail (like the hexyl group) often improves affinity for the large hydrophobic Ligand Binding Domain (LBD) of PPAR-γ. This mimics endogenous ligands (fatty acids), potentially transforming the molecule from a weak agonist to a more potent modulator.

Pathway Visualization: PPAR-γ Anti-Inflammatory Signaling

Caption: Activation of PPAR-γ by 5-ASA ligands leads to heterodimerization with RXR, binding to PPREs, and transrepression of NF-κB, ultimately resolving inflammation.

Synthesis & Manufacturing Protocols

The synthesis of the hexyloxy derivative requires a divergent pathway from the standard Kolbe-Schmitt carboxylation used for 5-ASA.

Protocol A: Synthesis of 5-Amino-2-(hexyloxy)benzoic Acid

Prerequisite: This workflow avoids direct alkylation of 5-ASA, which often leads to N-alkylation side products. Instead, the sequence prioritizes O-alkylation before establishing the amino group.

Step 1: O-Alkylation

-

Reagents: 2-Hydroxybenzoic acid (Salicylic acid), 1-bromohexane, Potassium Carbonate (

), DMF. -

Procedure: Dissolve salicylic acid in DMF. Add 2.5 eq of

and 1.2 eq of 1-bromohexane. Heat to 80°C for 4 hours. -

Outcome: Formation of 2-(hexyloxy)benzoic acid (and potentially the hexyl ester, which requires saponification).

Step 2: Nitration

-

Reagents: Conc.

, Conc. -

Procedure: Cool the O-hexyl intermediate to 0°C. Add mixed acid dropwise. The carboxyl group directs meta, while the alkoxy group directs ortho/para. The synergistic directing effects favor the 5-position.

-

Outcome: 5-Nitro-2-(hexyloxy)benzoic acid .

Step 3: Catalytic Reduction

-

Reagents:

gas (1 atm), 10% Pd/C, Ethanol. -

Procedure: Hydrogenate the nitro compound at room temperature for 4–6 hours. Filter catalyst. Recrystallize from ethanol/water.

-

Validation: HPLC purity >98%; Mass Spec

.

Synthesis Workflow Diagram

Caption: Synthetic route for 5-amino-2-(hexyloxy)benzoic acid via nitration of the O-alkylated intermediate, ensuring regioselectivity.

Therapeutic Potential & Limitations

5-ASA (Standard)[1]

-

Pros: Excellent safety profile; high concentration in colon lumen (up to 10-20 mM) when delivered via pH-dependent coating (e.g., Eudragit) or azo-prodrugs (Sulfasalazine).

-

Cons: Low systemic bioavailability (beneficial for IBD, but limits use for systemic inflammation); rapid inactivation by NAT1 (N-acetyltransferase 1).

Hexyloxy Analog (Experimental)

-

Pros:

-

Enhanced Cell Penetration: Lipophilicity allows passive diffusion across the epithelial apical membrane, potentially accessing intracellular PPAR-γ more effectively than 5-ASA.

-

Systemic Potential: Could be explored for conditions requiring systemic PPAR modulation (e.g., metabolic syndrome) or intracellular pathogens (e.g., M. tuberculosis), similar to lipophilic PAS derivatives.

-

-

Cons:

-

Solubility: Poor aqueous solubility complicates oral formulation; may require lipid-based delivery (SEDDS) or nanoparticles.

-

Toxicity: Higher systemic absorption increases the risk of renal toxicity (nephritis), a known rare side effect of salicylates.

-

References

-

BenchChem. (2025).[1] Benzoic acid, 5-amino-2-(hexyloxy)-: Chemical Properties and Synthesis. BenchChem Database. Link

-

Rousseaux, C., et al. (2005). Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ.[2][3] Journal of Experimental Medicine, 201(8), 1205-1215. Link

-

Hearn, M. J., & Min, A. K. (2025). Preparation of Lipophilic Derivatives of para-Aminosalicylic Acid for Antimicrobial Drug Design. ACS Omega, 10(39), 46134-46140. Link

-

Desreumaux, P., & Ghosh, S. (2006). Review article: mode of action and delivery of 5-aminosalicylic acid—new evidence.[4] Alimentary Pharmacology & Therapeutics, 24(s1), 2-9.[4] Link

-

TargetMol. (2024). Benzoic acid, 5-amino-2-(hexyloxy)- Product Information. TargetMol Chemicals. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 5-amino-2-(hexyloxy)benzoic acid in organic solvents

Technical Guide: Solubility Profiling and Thermodynamic Modeling of 5-Amino-2-(hexyloxy)benzoic Acid

Part 1: Executive Summary & Physicochemical Profile

Compound Identity:

Technical Abstract: 5-Amino-2-(hexyloxy)benzoic acid is a critical amphiphilic intermediate used in the synthesis of pharmaceutical agents (potential IMPDH inhibitors) and functional organic materials (liquid crystals). Its solubility behavior is governed by a competitive interaction between its polar "head" (amino and carboxylic acid moieties) and its lipophilic "tail" (hexyloxy chain).

Unlike simple benzoic acid, the presence of the C6-alkoxy chain significantly disrupts the crystal lattice energy while simultaneously reducing aqueous solubility. This guide details the experimental protocols for determining its solubility, the thermodynamic models required to predict its behavior in binary solvent systems, and the strategic selection of solvents for purification via recrystallization.

Part 2: Solubility Physics & Solvent Selection Strategy

Expert Insight: The solubility of 5-amino-2-(hexyloxy)benzoic acid is not merely a function of "like dissolves like." It is a pH-dependent equilibrium driven by the zwitterionic potential of the amino-acid core.

-

The Lipophilic Shift: The hexyloxy group (

) increases the -

The Crystal Lattice Barrier: The amino group at position 5 facilitates strong intermolecular hydrogen bonding (N-H···O), creating a high-melting-point crystal lattice. Solvents must possess sufficient dielectric strength to overcome this lattice energy.

Predicted Solubility Profile (Based on SAR Analysis):

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts H-bonding; solvates both aromatic core and amino group. |

| Polar Protic | Methanol, Ethanol | Moderate (20-80 mg/mL) | Alkyl tail compatibility; H-bond donor/acceptor capability. |

| Esters/Ketones | Ethyl Acetate, Acetone | Low-Moderate | Good for the hexyloxy tail, but poor solvation of the zwitterionic core. |

| Non-Polar | Hexane, Toluene | Very Low (<1 mg/mL) | Cannot overcome the dipole-dipole interactions of the acid/amine head. |

| Aqueous | Water (pH 7) | Negligible | Hydrophobic effect of the hexyl chain dominates. |

Part 3: Experimental Protocols (Self-Validating Systems)

To generate accurate solubility data (mole fraction

Protocol A: Gravimetric/HPLC Solubility Determination

Objective: Determine the saturation mole fraction (

Step-by-Step Methodology:

-

Preparation (Excess Solute):

-

Add 5-amino-2-(hexyloxy)benzoic acid in excess to 50 mL of the target solvent (e.g., pure Ethanol or Ethanol/Water binary mixture) in a double-jacketed glass vessel.

-

Control: Ensure visible solid remains at the bottom to confirm saturation.

-

-

Equilibration (The Kinetic Phase):

-

Stir the mixture using a magnetic stirrer at 400 rpm.

-

Maintain temperature within

using a circulating water bath. -

Duration: Allow to equilibrate for 24 hours . (Preliminary kinetic studies usually show equilibrium is reached by 8-12 hours, but 24 hours ensures thermodynamic stability).

-

-

Phase Separation (Clarification):

-

Stop stirring and allow the suspension to settle for 2 hours at the target temperature.

-

Critical Step: Filter the supernatant through a 0.45

m PTFE syringe filter . The syringe and filter must be pre-heated to the experimental temperature to prevent "crash-out" precipitation during sampling.

-

-

Quantification (Analytical):

-

Method 1 (Gravimetric): Evaporate a known mass of the filtrate in a vacuum oven at 40°C until constant weight.

-

Method 2 (HPLC - Preferred): Dilute the filtrate with mobile phase.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

-

Detection: UV at 254 nm (aromatic absorption).

-

-

-

Calculation: Calculate the mole fraction solubility (

) using:

Part 4: Thermodynamic Modeling & Visualization

Researchers must correlate experimental data to theoretical models to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for benzoic acid derivatives.

The Modified Apelblat Model

-

x₁: Mole fraction solubility.[3]

-

T: Absolute temperature (Kelvin).[4]

-

A, B, C: Empirical model parameters derived from regression analysis of the experimental data.

Interpretation:

-

Parameter A & C: Relate to the entropy of solution and the temperature dependence of enthalpy.

-

Parameter B: Directly proportional to the enthalpy of solution. A negative B value indicates an endothermic process (solubility increases with T).

Workflow Diagram: Solubility Determination & Modeling

Caption: Figure 1. Self-validating workflow for determining and modeling the solubility of 5-amino-2-(hexyloxy)benzoic acid.

Part 5: Purification & Recrystallization Strategy

For drug development, high purity (>99.5%) is required. The solubility differential of 5-amino-2-(hexyloxy)benzoic acid allows for purification via Cooling Crystallization .

Recommended Solvent System: Ethanol/Water (80:20 v/v)

-

Dissolution: Dissolve the crude solid in Ethanol at reflux (

). The high solubility of the hexyloxy tail allows for a concentrated solution. -

Filtration: Hot filtration removes insoluble mechanical impurities or inorganic salts.

-

Anti-solvent Addition: Slowly add Water (pre-heated to

) until the solution turns slightly turbid. The water acts as an anti-solvent for the lipophilic hexyloxy chain. -

Controlled Cooling: Cool the mixture to

at a rate of-

Mechanism:[5] Slow cooling promotes the growth of the thermodynamically stable polymorph and excludes impurities (like unreacted salicylic acid precursors) from the lattice.

-

Recrystallization Logic Diagram

Caption: Figure 2. Purification logic utilizing the amphiphilic solubility switch of the hexyloxy moiety.

References

-

BenchChem. (2025).[6] Benzoic acid, 5-amino-2-(hexyloxy)- (CAS 13851-60-0) Product Specifications and Solubility Data. Retrieved from

-

Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[7] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[3][4][7][8] Journal of Chemical & Engineering Data, 55(10), 4440–4444. (Methodological Standard for Benzoic Acid Derivatives).

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = 293 K to 343 K. The Journal of Chemical Thermodynamics, 31(1), 85-91. (Thermodynamic Modeling Reference).

-

TargetMol. (2024). Benzoic acid, 5-amino-2-(hexyloxy)- Chemical Properties. Retrieved from

- Sha, F., et al. (2013). Thermodynamic Models for Solubility of 5-Aminosalicylic Acid in Various Solvents. Journal of Molecular Liquids, 177, 204-209.

Sources

- 1. Benzoic acid, 5-amino-2-(hexyloxy)- | 13851-60-0 | Benchchem [benchchem.com]

- 2. Benzoic acid, 5-amino-2-(hexyloxy)- | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US5037512A - Process for the purification of benzoic acid by distillation with an amine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pure.ul.ie [pure.ul.ie]

- 8. jbiochemtech.com [jbiochemtech.com]

The Ascending Profile of 5-Amino-2-alkoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is perpetual. Among the myriad of emerging compound classes, derivatives of 5-amino-2-alkoxybenzoic acid have garnered significant attention. Building upon the well-established therapeutic credentials of 5-aminosalicylic acid (5-ASA), the introduction of an alkoxy group at the 2-position presents a compelling strategy for modulating physicochemical properties and enhancing therapeutic efficacy. This in-depth technical guide provides a comprehensive literature review of this promising class of compounds, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their function.

The Strategic Rationale: Building on the 5-ASA Foundation

5-Aminosalicylic acid, the cornerstone of this derivative class, is a potent anti-inflammatory agent widely employed in the management of inflammatory bowel disease (IBD).[1] Its mechanism of action, while not fully elucidated, is believed to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes, as well as the scavenging of reactive oxygen species.[1][2][3] However, the clinical utility of 5-ASA can be hampered by its poor solubility and potential for side effects. The strategic introduction of an alkoxy group (-OR) at the 2-position of the benzoic acid scaffold offers a promising avenue to address these limitations and unlock new therapeutic applications. This modification can significantly influence the molecule's lipophilicity, membrane permeability, and interaction with biological targets, thereby paving the way for derivatives with enhanced potency and a broader spectrum of activity.

Synthetic Pathways: Crafting the 5-Amino-2-alkoxybenzoic Acid Core

The synthesis of 5-amino-2-alkoxybenzoic acid derivatives primarily commences with the readily available and commercially accessible 5-aminosalicylic acid. The key transformation is the etherification of the phenolic hydroxyl group at the 2-position.

Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis stands as a robust and widely applicable method for the O-alkylation of the 5-aminosalicylic acid scaffold.[1][4] This nucleophilic substitution reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the desired ether linkage.

Experimental Protocol: Synthesis of 5-Amino-2-ethoxybenzoic Acid

Materials:

-

5-Aminosalicylic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (CH₃CH₂I)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 5-aminosalicylic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 5-amino-2-ethoxybenzoic acid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is crucial to prevent the hydrolysis of the alkyl halide and to ensure the efficient formation of the phenoxide ion.

-

Excess Base: A slight excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group.

-

Reaction Temperature: Heating the reaction mixture increases the rate of the Sₙ2 reaction.

-

Workup Procedure: The aqueous workup with acid and base washes is essential to remove unreacted starting materials, the base, and any side products.

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the Williamson Ether Synthesis of 5-Amino-2-alkoxybenzoic Acids.

A Spectrum of Biological Activities: Beyond Anti-inflammatory Action

The structural modifications inherent in 5-amino-2-alkoxybenzoic acid derivatives have been shown to imbue them with a diverse range of biological activities, extending far beyond the anti-inflammatory properties of their parent compound.

Antimicrobial Activity

Several studies have highlighted the potential of benzoic acid derivatives as antimicrobial agents. While specific data for a broad range of 5-amino-2-alkoxybenzoic acids is still emerging, related compounds have demonstrated notable activity. For instance, a study on p-aminobenzoic acid (PABA) derivatives revealed that Schiff's bases were generally more potent than their ester counterparts.[3][5] The introduction of electron-withdrawing groups, such as bromo substituents, was found to enhance antimicrobial activity against various bacterial and fungal strains.[3]

The antimicrobial efficacy of these compounds is likely influenced by the nature of the alkoxy group. Increasing the lipophilicity by elongating the alkyl chain may enhance the ability of the molecule to penetrate bacterial cell membranes.

Table 1: Representative Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Organism | MIC (µM/ml) | Reference |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | 2.11 | [3] |

| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | C. albicans | 1.81 | [3] |

| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | S. aureus | 1.82 | [3] |

Note: This table presents data for related p-aminobenzoic acid derivatives to illustrate the potential antimicrobial activity. Further research is needed to establish the specific activity of 5-amino-2-alkoxybenzoic acid derivatives.

Anticancer Activity

The anticancer potential of benzoic acid derivatives is an area of active investigation. Studies on related structures suggest that these compounds can exert cytotoxic effects against various cancer cell lines. For example, certain β2,2-amino acid derivatives have demonstrated anticancer activity, with some inducing apoptosis via a mitochondrial-mediated pathway, while others cause cell death by destabilizing the cell membrane.[6] The mechanism of action for 5-amino-2-alkoxybenzoic acid derivatives in cancer cells is likely multifaceted and may involve the inhibition of key signaling pathways. The parent compound, 5-ASA, has been shown to interfere with the cell cycle of colorectal cancer cells and induce cell death.[7][8] It is plausible that the alkoxy derivatives could exhibit enhanced or altered anticancer mechanisms.

Diagram of a Putative Anticancer Signaling Pathway:

Caption: Putative mechanism of anticancer action for 5-amino-2-alkoxybenzoic acid derivatives.

Anti-inflammatory and Analgesic Activity

Building on the anti-inflammatory properties of 5-ASA, its alkoxy derivatives are also expected to exhibit significant anti-inflammatory and analgesic effects. A study on a hydrogen sulfide-releasing derivative of mesalamine demonstrated antinociceptive effects in a model of postinflammatory hypersensitivity.[9] The alkoxy modification could influence the interaction with key inflammatory targets, such as cyclooxygenase (COX) enzymes, potentially leading to enhanced efficacy or a more favorable side-effect profile.[10]

Structure-Activity Relationships (SAR): The Influence of the Alkoxy Group

The systematic variation of the alkoxy group at the 2-position provides a powerful tool for elucidating the structure-activity relationships of these derivatives. Key parameters to consider include:

-

Alkyl Chain Length: Increasing the length of the alkyl chain generally increases lipophilicity. This can enhance membrane permeability and, up to a certain point, may improve biological activity. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

-

Branching: The introduction of branching in the alkyl chain can influence the steric profile of the molecule, which may affect its binding to target proteins.

-

Presence of Other Functional Groups: The incorporation of additional functional groups on the alkyl chain can be explored to introduce new interactions with biological targets or to modulate the pharmacokinetic properties of the molecule.

While comprehensive SAR studies specifically for 5-amino-2-alkoxybenzoic acid derivatives are limited in the public domain, research on related benzoic acid derivatives suggests that the nature and position of substituents on the aromatic ring significantly modulate biological activity by influencing electronic properties, lipophilicity, and steric profile.

Characterization of 5-Amino-2-alkoxybenzoic Acid Derivatives

The unambiguous characterization of newly synthesized derivatives is paramount for ensuring their purity and confirming their chemical structure. A combination of spectroscopic techniques is typically employed.

Table 2: Expected Spectroscopic Data for a Representative Derivative (Ethyl 5-amino-2-ethoxybenzoate)

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 3.8-4.0 (br s, 2H, NH₂), 1.3-1.5 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165-170 (C=O), 150-155 (C-O), 140-145 (C-NH₂), 110-130 (Ar-C), 60-65 (OCH₂CH₃), 14-16 (OCH₂CH₃) |

| FTIR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3000-2800 (C-H stretch), 1720-1680 (C=O stretch), 1620-1580 (N-H bend, C=C stretch), 1250-1000 (C-O stretch) |

| Mass Spec (ESI+) | m/z [M+H]⁺ |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and the specific structure of the derivative.

Future Directions and Conclusion

The derivatives of 5-amino-2-alkoxybenzoic acid represent a promising and underexplored area of medicinal chemistry. While the foundational knowledge from 5-ASA provides a strong starting point, further research is imperative to fully unlock the therapeutic potential of this compound class. Key areas for future investigation include:

-

Expansion of the Derivative Library: The synthesis and biological evaluation of a wider range of derivatives with diverse alkoxy substituents are needed to build a comprehensive understanding of their SAR.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the antimicrobial, anticancer, and anti-inflammatory activities of these compounds will be crucial for their rational design and optimization.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their progression towards clinical development.

References

-

RxList. 5-Aminosalicylic Acid Derivatives. (2021). Available at: [Link].

- Ireland, A. & Jewell, D. P. Mechanism of action of 5-aminosalicylic acid and its derivatives. Clinical Science78, 119-125 (1990).

- Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.

- Williamson, A. W. Theory of Ætherification. Philosophical Magazine37, 350-356 (1850).

- Scholars Research Library.

- Lumen Learning. Williamson Ether Synthesis. Organic Chemistry 1: An open textbook.

- Sun, D. W. et al.

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014).

- MDPI. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. (2024).

- PubMed. 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer. (2012).

- Chemistry Steps. The Williamson Ether Synthesis.

- University of Calgary. CSD Solution #13.

- ScienceDirect.

-

PubMed. 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1][2]dithiol-3yl)-phenyl ester (ATB-429), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity. (2006).

- Patents. method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.

- Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. (2025).

- An-Najah National University. Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities.

- The Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra.

- Journal of Chemical Technology and Metallurgy.

- ResearchGate. (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)

- PubMed. Synthesis and Anticancer Activity of Tertiary Amides of Salinomycin and Their C20-oxo Analogues. (2020).

- Wiley Online Library.

- International Journal of ChemTech Research.

- RSC Publishing. Gold amides as anticancer drugs: synthesis and activity studies.

- PubMed. Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. (2009).

- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

- MDPI. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer. (2023).

- ChemicalBook. 2-Ethoxybenzoic acid synthesis.

- PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)

- ResearchGate.

- PrepChem.com.

- Semantic Scholar. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid.

- ChemicalBook.

- PMC.

- PubMed. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023).

- PMC.

- MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2025).

- MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022).

- MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022).

- CORE. Diversity of antimicrobial peptides and their mechanisms of action.

- Benchchem.

Sources

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 7. 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3yl)-phenyl ester (ATB-429), a hydrogen sulfide-releasing derivative of mesalamine, exerts antinociceptive effects in a model of postinflammatory hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Thermodynamic Properties of Hexyloxy Substituted Benzoic Acids for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic properties of hexyloxy substituted benzoic acids, critical parameters that profoundly influence their behavior in pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental determination and theoretical understanding of key thermodynamic characteristics. While a complete experimental dataset for all isomers is not publicly available, this guide leverages existing data, particularly for the well-studied 4-hexyloxybenzoic acid, and draws upon established principles of physical organic chemistry to provide a robust framework for the evaluation of these compounds. We delve into the causality behind experimental choices and present self-validating protocols for differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and potentiometric pKa determination.

Introduction: The Significance of Thermodynamic Properties in Drug Development

Hexyloxy substituted benzoic acids represent a class of organic molecules with significant potential in medicinal chemistry. The presence of the carboxylic acid moiety offers a handle for salt formation and hydrogen bonding interactions, while the hexyloxy group imparts lipophilicity, influencing solubility and membrane permeability. A thorough understanding of their thermodynamic properties is not merely an academic exercise; it is a cornerstone of rational drug design and development. These properties govern a molecule's stability, solubility, dissolution rate, and ultimately, its bioavailability.

Key thermodynamic parameters such as melting point, enthalpy of fusion, and sublimation are critical for assessing the solid-state stability and processability of an active pharmaceutical ingredient (API). Solubility and the acid dissociation constant (pKa) are paramount in predicting how a drug will behave in the physiological environment of the gastrointestinal tract, affecting its absorption and overall efficacy. This guide will provide a detailed examination of these properties, offering both the theoretical underpinnings and practical methodologies for their determination.

Unveiling the Solid State: Thermal Analysis of Hexyloxybenzoic Acids

The solid-state characteristics of an API are of paramount importance. They dictate everything from storage conditions to the choice of formulation strategies. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide a wealth of information about the thermal behavior of materials.[1][2][3]

Melting Point and Enthalpy of Fusion: A Window into Crystal Lattice Strength

The melting point (Tf) is the temperature at which a solid transitions to a liquid. It is a fundamental physical property that provides a preliminary indication of purity and the strength of the intermolecular forces within the crystal lattice. A sharp melting point typically signifies a high degree of purity. The enthalpy of fusion (ΔHf), determined from the area under the melting endotherm in a DSC thermogram, quantifies the energy required to break down the crystal lattice.

For 4-hexyloxybenzoic acid, experimental data is available and provides a benchmark for understanding this class of compounds.

Thermal Stability and Decomposition: Insights from Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the thermal stability of a compound and identifying the temperature at which decomposition begins. For hexyloxy substituted benzoic acids, TGA can reveal the loss of volatile components and the onset of decarboxylation or other degradation pathways. This information is crucial for establishing safe handling and processing temperatures during manufacturing.

Sublimation and Vaporization: Understanding Phase Transitions

The enthalpy of sublimation (ΔHsub) is the energy required for a substance to transition directly from the solid to the gaseous phase. It is a key parameter in assessing the physical stability of a solid API, as it relates to its vapor pressure. A higher enthalpy of sublimation suggests lower volatility and greater stability against solid-state transformations. The Knudsen mass-loss effusion technique is a common method for determining the vapor pressure of crystalline compounds at different temperatures, from which the enthalpy of sublimation can be derived.[4]

In Solution: Solubility and Acid Dissociation Constant (pKa)

The behavior of a drug in solution is as critical as its solid-state properties. For acidic compounds like hexyloxybenzoic acids, solubility and pKa are inextricably linked and are fundamental determinants of oral absorption.

Solubility: A Key Factor for Bioavailability

Solubility, the maximum amount of a solute that can dissolve in a given solvent at a specific temperature, is a critical factor for drug efficacy. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed. The solubility of hexyloxybenzoic acids is influenced by both the polar carboxylic acid group and the nonpolar hexyloxy tail. The interplay of these groups dictates the molecule's affinity for aqueous and lipid environments.

Acid Dissociation Constant (pKa): Governing Ionization and Absorption

The pKa is a measure of the acidity of a compound. It is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations. The pKa value is crucial for predicting the extent of ionization of a drug at different physiological pH values, which in turn affects its solubility, permeability across biological membranes, and ultimately, its absorption. Potentiometric titration is a highly accurate and widely used method for determining the pKa of acidic and basic compounds.[5][6][7]

A Comparative Look at Hexyloxybenzoic Acid Isomers: The Influence of Substituent Position

While comprehensive experimental data for 2-hexyloxybenzoic acid and 3-hexyloxybenzoic acid is scarce in the public domain, we can infer expected trends based on the principles of organic chemistry and studies on analogous series of compounds, such as isobutoxybenzoic acids.[8] The position of the hexyloxy group on the benzoic acid ring is expected to have a significant impact on the thermodynamic properties due to steric and electronic effects.

-

2-Hexyloxybenzoic Acid: The ortho-isomer is likely to exhibit intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of the hexyloxy group. This can lead to a lower melting point and altered acidity compared to the other isomers.

-

3-Hexyloxybenzoic Acid: The meta-isomer is expected to have properties intermediate between the ortho and para isomers.

-

4-Hexyloxybenzoic Acid: The para-isomer, with the substituent furthest from the carboxylic acid group, often exhibits the highest melting point and a pKa value that is less influenced by intramolecular interactions.

A systematic experimental investigation of all three isomers is warranted to fully elucidate these structure-property relationships.

Quantitative Data Summary

The following table summarizes the available experimental and predicted thermodynamic data for hexyloxybenzoic acid isomers. It is important to note that the data for the 2- and 3- isomers are largely predictive and require experimental verification.

| Property | 2-Hexyloxybenzoic Acid | 3-Hexyloxybenzoic Acid | 4-Hexyloxybenzoic Acid |

| Molecular Formula | C₁₃H₁₈O₃ | C₁₃H₁₈O₃ | C₁₃H₁₈O₃ |

| Molecular Weight | 222.28 g/mol [9] | 222.28 g/mol | 222.28 g/mol |

| Melting Point (°C) | Predicted: Lower than 4-isomer | Predicted: Intermediate | 100-105[10] |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| Enthalpy of Fusion (kJ/mol) | Data not available | Data not available | Data not available |

| Enthalpy of Sublimation (kJ/mol) | Data not available | Data not available | 134.5 ± 1.5 (at 298.15 K)[4] |

| pKa | Predicted: Altered due to intramolecular H-bonding | Predicted: Similar to benzoic acid | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments discussed in this guide. These protocols are designed to be self-validating, with clear endpoints and quality control measures.

Synthesis of Hexyloxybenzoic Acids

A general method for the synthesis of hexyloxybenzoic acids involves the Williamson ether synthesis, starting from the corresponding hydroxybenzoic acid and 1-bromohexane.

Protocol: Synthesis of 4-Hexyloxybenzoic Acid [10]

-

Dissolution: Dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as acetone or DMF.

-

Deprotonation: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

-

Alkylation: Add 1-bromohexane to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-hexyloxybenzoic acid.

Similar procedures can be adapted for the synthesis of 2- and 3-hexyloxybenzoic acid from their respective hydroxybenzoic acid precursors.[11][12]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion.

-

Sample Preparation: Accurately weigh 2-5 mg of the hexyloxybenzoic acid sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

-

Use an inert purge gas, such as nitrogen, to prevent oxidative degradation.

-

-

Data Analysis:

-

The melting point (Tf) is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and decomposition temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the hexyloxybenzoic acid sample into a TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain an inert atmosphere using a nitrogen purge.

-

-

Data Analysis:

-

The TGA curve plots the percentage of weight loss versus temperature.

-

The onset temperature of weight loss indicates the beginning of decomposition.

-

Potentiometric pKa Determination

Objective: To determine the acid dissociation constant (pKa).

-

Solution Preparation: Prepare a standard solution of the hexyloxybenzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the acid solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration:

-

Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.

-

Visualizing Key Concepts and Workflows

Visual aids are instrumental in understanding complex scientific concepts and procedures. The following diagrams, rendered in Graphviz DOT language, illustrate the molecular structures, a typical workflow for thermodynamic characterization, and the anticipated impact of isomerism on melting points.

Caption: Molecular structures of the three hexyloxybenzoic acid isomers.

Caption: A streamlined workflow for the thermodynamic characterization of hexyloxybenzoic acids.

Caption: Predicted trend in melting points for hexyloxybenzoic acid isomers.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the thermodynamic properties of hexyloxy substituted benzoic acids, emphasizing their critical role in pharmaceutical development. While a comprehensive experimental dataset for all isomers remains an area for future research, the information and protocols presented here offer a solid foundation for the characterization and understanding of these important compounds. The provided methodologies for synthesis, thermal analysis, and pKa determination will empower researchers to generate the necessary data to support rational drug design and formulation. Further investigation into the 2- and 3-hexyloxybenzoic acid isomers is strongly encouraged to build a complete structure-property relationship profile for this class of molecules, which will undoubtedly accelerate their journey from laboratory curiosities to life-saving therapeutics.

References

- Sabbah, R., & Le, T. H. D. (1993). Etude thermodynamique des trois isomeres de l'acide bydroxybenzolque. Canadian Journal of Chemistry, 71(9), 1378-1383.

- Colomina, M., Jimenez, P., Roux, M. V., & Turrion, C. (1982). Thermochemical properties of the three isomeric aminobenzoic acids. The Journal of Chemical Thermodynamics, 14(8), 779-784.

-

RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hexyloxy benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Hexyloxy)benzoic acid. Retrieved from [Link]

-

YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

-

AIP Publishing. (2019, August 29). Changes in the thermodynamic properties of 4-n(hexyloxy) benzoic acid by Li+3 ion beam irradiation. Retrieved from [Link]

-

ACS Publications. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Investigation on the thermal and optical properties of hydrogen bonded liquid crystalline complexes formed from hexyloxy benzoic acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Michigan State University. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]

-

UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid,.... Retrieved from [Link]

- Google Patents. (n.d.). EP0039812A1 - Preparation of 3-hydroxybenzoic acid.

-

Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

PubMed. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.

-

The University of Jordan. (2021). Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

-

PubMed Central. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

-

SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). Retrieved from [Link]

-

Shimadzu (Europe). (n.d.). Interactions between Benzoic Acid and Magnesium Oxide. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. iitk.ac.in [iitk.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 6. library.gwu.edu [library.gwu.edu]

- 7. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. 2-(Hexyloxy)benzoic acid | C13H18O3 | CID 14205677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. youtube.com [youtube.com]

Technical Application Note: Scalable Synthesis of 5-Amino-2-(hexyloxy)benzoic Acid

Abstract & Application Scope

This application note details the synthesis of 5-amino-2-(hexyloxy)benzoic acid , a lipophilic derivative of the anti-inflammatory drug Mesalazine (5-aminosalicylic acid or 5-ASA).[1] While 5-ASA is a cornerstone in treating Inflammatory Bowel Disease (IBD), its high polarity limits membrane permeability and systemic bioavailability.[1] The introduction of a hexyloxy chain at the

This protocol utilizes a four-step synthetic route starting from salicylic acid.[1] Unlike direct alkylation strategies that suffer from poor regioselectivity (O- vs. ester-alkylation) and zwitterionic purification issues, this route employs an ester-protection strategy to ensure high purity (>98%) suitable for pharmaceutical research and material science applications.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of the 3-nitro isomer and to prevent the formation of the hexyl ester byproduct during the alkylation step.

Reaction Scheme

The pathway follows: Nitration

Figure 1: Step-wise synthetic pathway ensuring regioselectivity and high purity.

Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 5-nitrosalicylic acid (5-NSA).[1] Rationale: Direct nitration of salicylic acid is highly selective for the 5-position due to the directing effects of the hydroxyl (ortho/para) and carboxyl (meta) groups.[2]

Reagents:

Protocol:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of Salicylic Acid in 40 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and cool to <5°C.

-

Addition: Add 10 mL of concentrated HNO

dropwise over 30 minutes. Critical: Maintain temperature below 20°C to prevent dinitration (3,5-dinitro species).[1] -

Reaction: Allow the mixture to warm to room temperature, then heat to 45°C for 1 hour. A red/orange solution will form.

-

Quench: Pour the reaction mixture into 200 mL of crushed ice/water.

-

Isolation: The 5-NSA precipitates as a yellow solid.[1] Filter, wash with cold water, and recrystallize from aqueous ethanol.[4]

Phase 2: Esterification (Protection)

Objective: Synthesize Methyl 5-nitrosalicylate. Rationale: Protecting the carboxylic acid as a methyl ester prevents competitive alkylation of the carboxylate during the subsequent step, forcing the alkyl halide to react solely with the phenolic oxygen.

Protocol:

-

Suspend 18.3 g (0.1 mol) of 5-NSA in 150 mL of Methanol (MeOH).

-

Add 2 mL of concentrated H

SO -

Reflux for 8-12 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

-

Cool to room temperature. The ester often crystallizes out. If not, concentrate the solvent to 50% volume and cool.

-

Filter the white/pale yellow crystals.

-

Note: This intermediate is much more soluble in organic solvents than the free acid, facilitating the next step.

-

Phase 3: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize Methyl 5-nitro-2-(hexyloxy)benzoate.

Rationale: Using a weak base (

Reagents:

-

Methyl 5-nitrosalicylate (1.0 eq)[1]

-

1-Bromohexane (1.2 eq)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

DMF (Dimethylformamide, dry) or Acetone

Protocol:

-

Dissolve 19.7 g (0.1 mol) of Methyl 5-nitrosalicylate in 100 mL DMF.

-

Add 27.6 g (0.2 mol) of anhydrous

. Stir for 15 minutes at room temperature. -

Add 19.8 g (0.12 mol) of 1-Bromohexane dropwise.

-

Heat the mixture to 60-80°C for 4-6 hours.

-

Workup: Pour the mixture into 500 mL ice water. The product will precipitate or form an oil.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine to remove DMF. Dry over

and concentrate. -

Purification: If necessary, pass through a short silica plug (Hexane/EtOAc).

Phase 4: Hydrolysis & Reduction (Deprotection & Activation)

Objective: Isolate the final target, 5-amino-2-(hexyloxy)benzoic acid.[1]

Step 4a: Hydrolysis

-

Dissolve the alkylated ester in Ethanol (50 mL).

-

Add 20 mL of 2M NaOH. Reflux for 2 hours.

-

Evaporate ethanol. Acidify the aqueous residue with 1M HCl to pH 2.

-

Filter the precipitate: 5-nitro-2-(hexyloxy)benzoic acid .

Step 4b: Catalytic Hydrogenation Rationale: Catalytic hydrogenation is cleaner than Fe/HCl reduction, avoiding metal waste and ensuring pharmaceutical-grade purity.[1]

Protocol:

-

Dissolve 5.0 g of the nitro-acid in 50 mL Ethanol (or Methanol).[1]

-

Add 10% Pd/C catalyst (0.5 g, 10 wt% loading).

-

Hydrogenation: Place in a hydrogenation shaker (Parr apparatus) or balloon setup at 30-50 psi

for 4-6 hours at room temperature. -

Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric when dry.[1]

-

Crystallization: Concentrate the filtrate. The product, 5-amino-2-(hexyloxy)benzoic acid , typically crystallizes as an off-white solid.[1]

-

Characterization: Check purity via HPLC.[5] Confirm structure via

H-NMR (Look for disappearance of aromatic nitro-shifted protons and appearance of broad amine peak).

-

Quality Control & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Nitration Regioselectivity | >95% 5-isomer | If 3-isomer forms, lower addition temp to <5°C. |

| Alkylation Conversion | TLC: Disappearance of phenol | If slow, add catalytic KI (Finkelstein) or raise temp to 90°C. |

| Reduction Completeness | Color change: Yellow | If incomplete, check |

| Product Stability | Amino acids oxidize in air | Store under Nitrogen/Argon in amber vials. |

References

-

Guidechem. (2020). How to Prepare 5-Nitrosalicylic Acid? Retrieved from

-

Google Patents. (2016). CN106083623A: Preparation method of 5-aminosalicylic acid.[1][6][7] Retrieved from

-

Almac Group. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from

-

Bhattacharyya, S. C., & Seymour, D. E. (1950).[8] 4-Aminosalicylic acid and its derivatives.[1][8] Part II. The synthesis of 4-amino-2:5- and 4-amino-2:3-dihydroxybenzoic acid.[1][8] Journal of the Chemical Society.[8] Retrieved from

-

Organic Syntheses. (2025). Nickel Photoredox Dual–Catalyzed C–Alkylation. (Reference for general alkylation conditions). Retrieved from

Sources

- 1. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. guidechem.com [guidechem.com]

- 4. CN106083623A - A kind of preparation method of 5-aminosalicylic acid - Google Patents [patents.google.com]

- 5. Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. allindianpatents.com [allindianpatents.com]

- 7. “Synthesis Of Novel 5 Amino Salicylic Acid Derivatives” [quickcompany.in]

- 8. 233. 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Amide Coupling Reactions Involving 5-Amino-2-(hexyloxy)benzoic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting amide coupling reactions with 5-amino-2-(hexyloxy)benzoic acid. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure successful and reproducible outcomes in the synthesis of novel chemical entities.

Introduction: The Significance of 5-Amino-2-(hexyloxy)benzoic Acid in Medicinal Chemistry

5-Amino-2-(hexyloxy)benzoic acid is a valuable scaffold in drug discovery, possessing a unique combination of functional groups that allow for diverse chemical modifications.[1][2] The aromatic amine provides a key vector for amide bond formation, a reaction of paramount importance in medicinal chemistry.[3][4][5] Amide bonds are integral to the structure of peptides, proteins, and a vast number of pharmaceutical agents, valued for their metabolic stability and ability to participate in hydrogen bonding interactions.[6] Mastering the amide coupling of this particular benzoic acid derivative is crucial for the efficient generation of compound libraries for lead optimization and the development of novel therapeutics.

The Chemistry of Amide Bond Formation: A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, the use of coupling reagents is standard practice to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3] This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

A widely used and cost-effective method for amide bond formation involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[7][8][9]

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[9]

-

Formation of the HOBt Ester: The O-acylisourea can then react with HOBt to form an active HOBt ester. This step is crucial as it minimizes side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, and reduces the risk of racemization if the carboxylic acid has a chiral center.[9][10]

-

Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, leading to the formation of the desired amide and the release of HOBt.[10]

Uronium/Aminium-Based Coupling: The HATU Reagent

For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed.[11][12] HATU is known for its high efficiency and fast reaction rates.[11]

The mechanism involving HATU is as follows:

-

Formation of the Carboxylate: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[13][14]

-

Activation with HATU: The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[11][15]

-

Formation of the OAt-Active Ester: The accompanying HOAt anion rapidly attacks the isouronium salt to generate a highly reactive OAt-active ester and tetramethylurea as a byproduct.[11][13]

-

Amine Acylation: The amine then reacts with the OAt-active ester to yield the final amide product.[11][13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 5-amino-2-(hexyloxy)benzoic acid with a generic primary amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Amino-2-(hexyloxy)benzoic acid | ≥98% | Commercially Available |

| Primary Amine (R-NH₂) | ≥98% | Commercially Available |

| EDC (hydrochloride salt) | ≥98% | Commercially Available |

| HOBt (monohydrate) | ≥98% | Commercially Available |

| HATU | ≥98% | Commercially Available |

| DIPEA | Anhydrous, ≥99.5% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aq. NaHCO₃ | Prepared in-house | |

| 1 M aq. HCl | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |

Protocol 1: EDC/HOBt Coupling

This protocol is a reliable starting point for most primary and secondary amines.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-(hexyloxy)benzoic acid (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1-0.5 M).

-

Addition of Reagents: Add the primary amine (1.0-1.2 eq.) and HOBt (1.2 eq.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of EDC: Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[16]

Protocol 2: HATU Coupling

This protocol is recommended for less reactive amines or when steric hindrance is a concern.

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add 5-amino-2-(hexyloxy)benzoic acid (1.0 eq.).

-

Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1-0.5 M).

-

Addition of HATU and Base: Add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.).

-

Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

-

Addition of Amine: Add the primary amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Stir at room temperature for 2-6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup:

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine.[17]- Presence of moisture.[12] | - Switch to a more powerful coupling reagent like HATU.[12]- Increase the reaction temperature (e.g., to 40-50 °C).- Ensure all glassware is oven-dried and use anhydrous solvents. |